Arugosin H

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

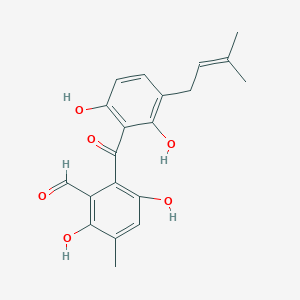

Molecular Formula |

C20H20O6 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

2-[2,6-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-3,6-dihydroxy-5-methylbenzaldehyde |

InChI |

InChI=1S/C20H20O6/c1-10(2)4-5-12-6-7-14(22)17(19(12)25)20(26)16-13(9-21)18(24)11(3)8-15(16)23/h4,6-9,22-25H,5H2,1-3H3 |

InChI Key |

CZDJEEIZTUDKDU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C=O)C(=O)C2=C(C=CC(=C2O)CC=C(C)C)O)O |

Synonyms |

arugosin H |

Origin of Product |

United States |

Foundational & Exploratory

Arugosin H: A Prenylated Polyketide from a Marine-Derived Endophyte

A Technical Guide on the Discovery, Isolation, and Characterization of Arugosin H from Emericella nidulans var. acristata

Audience: Researchers, scientists, and drug development professionals.

Introduction

Marine ecosystems, with their immense biodiversity, are a prolific source of novel secondary metabolites with significant potential for drug discovery. Fungi, particularly those residing as endophytes within other marine organisms, have emerged as a rich reservoir of structurally diverse and biologically active natural products. This technical guide provides an in-depth overview of the discovery of this compound, a prenylated polyketide isolated from the marine-derived fungus Emericella nidulans var. acristata. This document details the isolation and structure elucidation of this compound, summarizes its known biological context, and provides detailed experimental protocols based on the available scientific literature.

Discovery and Producing Organism

This compound was first isolated from the fungus Emericella nidulans var. acristata, which was identified as an endophyte living within a Mediterranean green alga.[1][2] The anamorph of Emericella is the well-known genus Aspergillus.[2] Fungi of this genus are recognized for their ability to produce a wide array of secondary metabolites, including the arugosin family of compounds.[2] The crude ethyl acetate extract of the fungal culture demonstrated cytotoxicity against six cultured tumor cell lines, with a mean IC70 of 8.30 μg/mL, prompting the investigation and isolation of its constituent bioactive compounds.[2]

Experimental Protocols

The following sections detail the methodologies employed in the cultivation of the fungus, and the extraction, isolation, and structure elucidation of this compound, based on the work by Kralj et al. (2006).

Fungal Cultivation and Extraction

The marine-derived fungus Emericella nidulans var. acristata was cultivated on a solid biomalt medium supplemented with artificial sea salt.[2]

-

Medium Preparation: A solid medium is prepared using biomalt, peptone, and agar in artificial seawater.

-

Inoculation and Incubation: The fungal strain is inoculated onto the solid medium in Erlenmeyer flasks and incubated under static conditions at 28°C for a period sufficient for growth and secondary metabolite production (e.g., 15 days).[3]

-

Extraction: Following incubation, the fermented substrate is exhaustively extracted with an organic solvent such as ethyl acetate (EtOAc) to obtain the crude extract containing the secondary metabolites.[2][4]

Isolation and Purification of this compound

This compound was purified from the crude extract through a multi-step chromatographic process.

-

Vacuum Liquid Chromatography (VLC): The crude EtOAc extract is first subjected to VLC on silica gel to provide a preliminary fractionation based on polarity.

-

Size-Exclusion Chromatography: Fractions of interest from VLC are further purified using Sephadex LH-20 column chromatography, which separates compounds based on their size.[4]

-

High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using both normal-phase and reversed-phase HPLC to yield the pure compound.[2][4]

Structure Elucidation

The chemical structure of this compound was determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

-

NMR Spectroscopy: A suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) techniques, are employed to establish the connectivity of atoms within the molecule and elucidate its final structure.

Chemical Structure and Spectroscopic Data

This compound is a prenylated polyketide belonging to the benzophenone class of natural products. The complete ¹H and ¹³C NMR spectroscopic data are essential for its unambiguous identification.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 165.2 | |

| 2 | 109.8 | 6.42, d, 2.0 |

| 3 | 164.6 | |

| 4 | 99.2 | 6.30, d, 2.0 |

| 5 | 160.8 | |

| 6 | 106.9 | |

| 7 | 200.1 | |

| 1' | 132.0 | |

| 2' | 131.0 | 7.25, m |

| 3' | 128.4 | 7.25, m |

| 4' | 130.1 | 7.25, m |

| 5' | 128.4 | 7.25, m |

| 6' | 131.0 | 7.25, m |

| 1'' | 21.6 | 3.35, d, 7.0 |

| 2'' | 122.5 | 5.20, t, 7.0 |

| 3'' | 133.2 | |

| 4'' | 25.7 | 1.75, s |

| 5'' | 17.8 | 1.68, s |

| 2-OH | 12.4, s | |

| 4-OH | 5.9, br s |

Data sourced from Kralj et al., J. Nat. Prod. 2006, 69, 7, 995-1000.

Biological Activity

While the crude extract from Emericella nidulans var. acristata showed notable cytotoxicity, specific biological activity data for purified this compound is not available in the primary literature. The study that discovered this compound did evaluate the antitumor activity of several co-isolated compounds.

Table 2: Cytotoxicity and Antitumor Activity of Crude Extract and Co-isolated Compounds

| Compound/Extract | Assay | Cell Lines | Activity |

| Crude Extract | Cytotoxicity | 6 Cultured Tumor Cell Lines | Mean IC₇₀ = 8.30 µg/mL[2] |

| Indole Alkaloid (7) | Antitumor | 36 Human Tumor Cell Lines | Mean IC₅₀ = 5.5 µg/mL[1][2] |

| Arugosins A and B (3 & 4) | Antitumor | 7 of 36 Human Tumor Cell Lines | Active at 10 µg/mL[2] |

| This compound (2) | Antitumor | 36 Human Tumor Cell Lines | Marginal or no activity [2] |

It is important to note that while this compound itself did not show significant antitumor activity in the initial screening, further testing in other bioassays is warranted to fully characterize its pharmacological potential.

Signaling Pathways: Avenues for Future Research

To date, there is no published research on the specific signaling pathways modulated by this compound. Given that many cytotoxic natural products exert their effects by inducing apoptosis, a potential avenue for future investigation would be to examine the impact of this compound on key apoptotic pathways.

The above diagram illustrates a simplified intrinsic apoptotic pathway that could be a starting point for mechanistic studies of this compound or related cytotoxic compounds. It is important to emphasize that this is a hypothetical pathway for investigation and has not been experimentally validated for this compound.

Conclusion

This compound is a structurally interesting prenylated polyketide discovered from a marine-derived endophytic fungus, Emericella nidulans var. acristata. While its initial biological screening did not reveal potent antitumor activity, the cytotoxicity of the crude extract suggests the presence of other bioactive metabolites and underscores the potential of this fungal strain as a source for novel drug leads. This technical guide provides a comprehensive summary of the available information on this compound, from its discovery and isolation to its structural characterization. The detailed protocols and data presented herein serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery. Further investigation into the full range of biological activities of this compound and its potential mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

Arugosin G: An In-depth Technical Guide to a Prenylated Polyketide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arugosins are a class of prenylated polyketides produced by various fungi, notably from the genus Aspergillus and other endophytic fungi like Xylariaceae sp.[1]. These compounds are characterized by a dibenzo[b,e]oxepinone core structure. Arugosin G is a known member of this family, and like its analogues, it has attracted interest for its potential biological activities. This guide provides a comprehensive technical overview of arugosin G, including its structure, isolation, and known biological context. Information regarding arugosin H is not available in the current scientific literature, suggesting it may be an uncharacterized or non-existent analogue.

Physicochemical and Spectroscopic Data

The structural elucidation of arugosin G and related compounds relies on a combination of spectroscopic techniques. High-resolution mass spectrometry (HRESIMS) is used to determine the molecular formula, while 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy are essential for establishing the connectivity and stereochemistry of the molecule.

Below is a table summarizing the type of data typically collected for the structural characterization of arugosin-class compounds, using the detailed data available for the related arugosin O as a representative example[2].

Table 1: Representative Spectroscopic Data for Arugosin-Type Compounds (Example: Arugosin O)

| Technique | Data Type | Observed Features for Arugosin O |

| HRESIMS | Molecular Formula | C₂₉H₃₄O₆ |

| ¹H NMR | Chemical Shifts (δH) | Signals corresponding to aromatic protons, olefinic protons, methine protons, and methyl groups. |

| ¹³C NMR | Chemical Shifts (δC) | Resonances for carbonyl carbons, aromatic carbons, olefinic carbons, and aliphatic carbons. |

| HSQC | ¹H-¹³C Correlations | Direct correlation between protons and the carbons they are attached to. |

| HMBC | ¹H-¹³C Correlations | Long-range correlations between protons and carbons, used to establish the carbon skeleton. |

| COSY | ¹H-¹H Correlations | Correlations between neighboring protons, identifying spin systems. |

| UV | Absorption Maxima (λmax) | Provides information about the chromophore system of the molecule. |

Experimental Protocols

The isolation and purification of arugosin G from fungal cultures is a multi-step process that involves extraction and chromatography. The following is a detailed, representative methodology based on protocols used for the isolation of arugosin-type compounds from fungal endophytes[2].

Fungal Cultivation and Extraction

-

Cultivation: The producing fungal strain (e.g., Xylariaceae sp.) is cultured on a solid medium, such as rice medium, in multiple flasks. The cultures are incubated for a period sufficient for the production of secondary metabolites, typically several weeks at room temperature.

-

Extraction: The solid medium cultures are extracted multiple times with an organic solvent such as ethyl acetate (EtOAc). The solvent is then evaporated under reduced pressure to yield a crude extract.

Chromatographic Purification

-

Initial Fractionation: The crude extract is subjected to size-exclusion chromatography, for instance, using a Sephadex LH-20 column with a solvent system like dichloromethane/methanol (DCM/MeOH, 1:1), to yield several primary fractions.

-

Reversed-Phase HPLC: The fraction containing the arugosins is further purified using reversed-phase High-Performance Liquid Chromatography (HPLC). A C18 column is typically used with a gradient elution of methanol (MeOH) in water (H₂O). The elution is monitored by a UV detector at wavelengths such as 254 nm.

-

Final Purification: If necessary, further purification of the isolated compounds is performed using another round of HPLC to obtain pure arugosin G.

The following diagram illustrates a typical experimental workflow for the isolation and characterization of arugosin G.

Caption: A generalized workflow for the isolation and structural elucidation of arugosin G.

Biosynthesis of Arugosins

Arugosins are polyketides, which are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs)[3][4]. The biosynthesis of the dibenzo[b,e]oxepinone core of arugosins likely proceeds through the acetate-malonate pathway. A linear poly-β-keto chain is assembled by the PKS from acetyl-CoA and malonyl-CoA units. This chain then undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic core. The prenyl group is typically added by a prenyltransferase enzyme.

The following diagram illustrates the logical relationship in the proposed biosynthetic pathway of the arugosin core structure.

Caption: A simplified diagram of the proposed biosynthetic pathway for the arugosin core.

Biological Activity and Potential Signaling Pathways

While specific quantitative data on the biological activity of arugosin G is limited in the public domain, other members of the arugosin family have demonstrated notable bioactivities. For instance, arugosin F has been reported to possess antifungal and antibacterial properties[5]. Other related fungal polyketides have shown a range of activities including cytotoxic, anti-inflammatory, and antimicrobial effects[6].

The prenylated polyketide structure of arugosin G suggests that it may interact with various cellular targets. Based on the activities of similar compounds, arugosin G could potentially modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. A hypothetical signaling pathway that could be affected by arugosin G is presented below. This is a generalized pathway and requires experimental validation for arugosin G.

Caption: A putative signaling cascade that may be modulated by arugosin G.

Conclusion

Arugosin G represents an interesting prenylated polyketide with potential for further investigation in drug discovery. While detailed biological data for arugosin G itself is sparse, the known activities of related arugosins suggest that it may possess valuable pharmacological properties. Further studies are warranted to fully elucidate its biological activity, mechanism of action, and therapeutic potential. The protocols and conceptual frameworks presented in this guide provide a foundation for researchers to pursue further investigations into arugosin G and other members of this fascinating class of natural products.

References

- 1. Phytochemistry and Biological Activities of Endophytic Fungi from the Meliaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arugosin F: a new antifungal metabolite from the coprophilous fungus Ascodesmis sphaerospora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Unveiling Arugosin H: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arugosin H is a prenylated polyketide belonging to the benzophenone class of fungal secondary metabolites. These compounds have garnered significant interest within the scientific community due to their structural diversity and potential as scaffolds for drug discovery. This technical guide provides a comprehensive overview of the natural source of this compound, detailed methodologies for its isolation, and an exploration of its biosynthetic origins.

Primary Natural Source

The primary known natural source of this compound is the marine-derived fungus, Emericella nidulans var. acristata. This fungus was first identified as an endophyte, residing within the tissues of a Mediterranean green alga. Endophytic fungi represent a promising frontier for the discovery of novel bioactive compounds, as the unique and competitive marine environment often drives the evolution of unique metabolic pathways.

Quantitative Data on this compound Production

While comprehensive yield data for this compound from fungal fermentation is not extensively documented in publicly available literature, initial isolation studies provide a baseline for expected recovery. The production of this compound is intrinsically linked to the fermentation conditions, including the choice of culture medium, incubation time, and aeration.

| Compound | Producing Organism | Starting Material | Isolated Amount | Reference |

| Arugosin G and H | Emericella nidulans var. acristata | 20 petri dishes (14 cm diameter) of solid biomalt medium | Arugosin G (1.5 mg), this compound (1.2 mg) | [1](--INVALID-LINK--) |

Note: The yield of this compound is dependent on the specific strain of Emericella nidulans var. acristata and the precise fermentation and extraction conditions employed. The data presented should be considered as a qualitative indicator of production levels.

Experimental Protocols

The isolation and purification of this compound from Emericella nidulans var. acristata involves a multi-step process encompassing fungal cultivation, extraction of secondary metabolites, and chromatographic separation.

Fungal Cultivation

-

Organism: Emericella nidulans var. acristata

-

Culture Medium: Solid biomalt medium is a suitable substrate for the cultivation of this fungus and the production of arugosins. The medium generally consists of biomalt extract and agar dissolved in artificial seawater.

-

Incubation: The fungus is cultured on the solid medium in petri dishes and incubated under appropriate conditions of temperature and light to allow for fungal growth and metabolite production.

Extraction of this compound

-

Initial Extraction: The fungal mycelium and the solid culture medium are exhaustively extracted with an organic solvent such as ethyl acetate (EtOAc). This process transfers the secondary metabolites, including this compound, from the fungal biomass and medium into the solvent.

-

Concentration: The resulting ethyl acetate extract is then concentrated under reduced pressure to yield a crude extract containing a mixture of fungal metabolites.

Chromatographic Purification

A combination of chromatographic techniques is employed to isolate this compound from the complex crude extract.

-

Vacuum Liquid Chromatography (VLC): The crude extract is first subjected to VLC on silica gel. This technique allows for a preliminary fractionation of the extract based on polarity, using a gradient of solvents with increasing polarity.

-

Size-Exclusion Chromatography: Fractions enriched with arugosins are further purified using size-exclusion chromatography, often with a Sephadex LH-20 stationary phase. This step separates compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved by reversed-phase HPLC. This high-resolution technique separates compounds based on their hydrophobicity, yielding pure this compound.

Biosynthetic Pathway of Arugosins

Arugosins, as benzophenone derivatives, are biosynthesized through the polyketide pathway. While the specific gene cluster and enzymatic steps for this compound have not yet been fully elucidated, a general biosynthetic scheme for fungal benzophenones can be proposed.

The biosynthesis is believed to be initiated by a type I polyketide synthase (PKS). These large, multifunctional enzymes catalyze the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. Subsequent enzymatic modifications, including cyclization, aromatization, and prenylation, lead to the formation of the characteristic benzophenone scaffold of the arugosins.

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Isolation and Purification

The following diagram illustrates the logical workflow for the isolation and purification of this compound from Emericella nidulans var. acristata.

Caption: Experimental workflow for this compound isolation.

Conclusion

This compound, a promising bioactive compound, is naturally produced by the marine-derived fungus Emericella nidulans var. acristata. Its isolation requires a systematic approach involving fungal fermentation, solvent extraction, and multi-step chromatographic purification. Further research into the specific biosynthetic gene cluster and optimization of fermentation conditions could lead to higher yields of this compound, facilitating more extensive biological evaluation and potential development as a therapeutic agent. The unique structural features of this compound underscore the vast and largely untapped chemical diversity of marine-derived microorganisms.

References

Arugosin H: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Arugosin H, a prenylated polyketide with potential biological activities. The document focuses on the fungal strains known to produce this compound, methodologies for its isolation and characterization, and the current understanding of its biosynthetic pathway.

This compound Producing Fungal Strains

This compound is a secondary metabolite produced by specific fungal strains. The primary identified producer is a marine-derived fungus. A summary of known arugosin-producing fungi is provided in Table 1.

Table 1: Fungal Strains Reported to Produce Arugosins

| Fungal Strain | Arugosin(s) Produced | Source / Habitat |

| Emericella nidulans var. acristata | G, H, A, B | Endophyte from a Mediterranean green alga |

| Aspergillus rugulosus | A, B, C | Not specified |

| Aspergillus variecolor | A, B, D | Not specified |

| Aspergillus silvaticus | A, B, E | Not specified |

| Ascodesmis sphaerospora | F | Coprophilous (dung-inhabiting) |

| Xylariaceae sp. | O, P, Q | Endophyte from Lansium domesticum |

Note: While several fungi produce various arugosins, Emericella nidulans var. acristata is the specifically cited source of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the successful isolation and study of this compound. The following sections outline the key methodologies cited in the literature.

Isolation and Cultivation of Emericella nidulans var. acristata

The producing strain, Emericella nidulans var. acristata, was originally isolated from a marine green alga. The general workflow for such an isolation and cultivation process is depicted in Figure 1.

Caption: Workflow for isolation and cultivation of the this compound-producing fungus.

Isolation Medium Composition:

-

Agar: 15 g/L

-

Artificial Seawater

-

Benzyl penicillin: 250 mg/L

-

Streptomycin sulfate: 250 mg/L

Sporulation Medium Composition:

-

Agar: 15 g/L

-

Biomalt extract: 20 g/L

-

Artificial Seawater

Extraction and Purification of this compound

The extraction and purification of this compound from fungal cultures is a multi-step process involving solvent extraction and chromatography. A generalized workflow is presented in Figure 2.

Caption: General workflow for the extraction and purification of this compound.

The crude extract from the fungal culture is typically subjected to column chromatography, often using Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Biosynthetic Pathway of this compound

The biosynthesis of arugosins is believed to be of polyketide origin. It has been proposed that this compound is derived from chrysophanol anthrone.[1] The proposed pathway involves several key transformations, as illustrated in Figure 3.

References

The Biosynthesis of Arugosin H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arugosin H, a prenylated polyketide natural product isolated from the fungus Emericella nidulans var. acristata, belongs to a family of structurally complex metabolites with potential biological activities. While the definitive biosynthetic pathway of this compound has not been fully elucidated, significant insights can be drawn from the biosynthesis of related fungal benzophenones and xanthones. This technical guide presents a putative biosynthetic pathway for this compound, detailing the key enzymatic steps from primary metabolism to the final complex structure. Furthermore, this document provides comprehensive experimental protocols for the cultivation of the producing organism, extraction and purification of this compound, and molecular genetic techniques to investigate its biosynthesis. Quantitative data on related compounds are summarized, and all logical and experimental workflows are visualized using structured diagrams.

Introduction

Fungal polyketides are a rich source of structurally diverse and biologically active secondary metabolites. The arugosins, a class of prenylated polyketides produced by various species of Aspergillus and their teleomorphs (Emericella), have garnered interest due to their complex chemical architectures. This compound is a member of this family, characterized by a benzophenone core with prenyl and hydroxyl substitutions.[1][2] Understanding the biosynthesis of this compound is crucial for several reasons: it can enable the bioengineering of novel analogs with improved therapeutic properties, facilitate the development of high-yielding production strains, and provide insights into the intricate enzymatic machinery of fungal natural product synthesis. This guide aims to provide a comprehensive overview of the current understanding and a practical framework for the future investigation of the this compound biosynthetic pathway.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from a polyketide precursor, which undergoes a series of tailoring reactions including cyclization, oxidative cleavage, prenylation, and hydroxylation. The pathway can be conceptually divided into three main stages: polyketide backbone formation, core scaffold modification, and late-stage tailoring. A proposed precursor for other arugosins is chrysophanol anthrone, which is thought to undergo oxidative cleavage.[2]

Stage 1: Polyketide Backbone Synthesis

It is hypothesized that a non-reducing polyketide synthase (NR-PKS) is responsible for the assembly of the polyketide chain. The likely starter unit is acetyl-CoA, followed by the iterative addition of seven malonyl-CoA extender units to form an octaketide intermediate. This intermediate is then subjected to enzyme-catalyzed cyclization and aromatization reactions to yield an anthrone core, likely chrysophanol anthrone.

Stage 2: Oxidative Cleavage and Formation of the Benzophenone Scaffold

The anthrone intermediate is proposed to undergo oxidative cleavage, a key step in the formation of the characteristic benzophenone scaffold of the arugosins. This reaction is likely catalyzed by a Baeyer-Villiger monooxygenase or a similar oxidoreductase, which would cleave the central ring of the anthrone to form a carboxylic acid and an aldehyde.

Stage 3: Tailoring Reactions

The benzophenone intermediate is then subjected to a series of tailoring reactions to yield this compound:

-

C-Prenylation: A prenyltransferase attaches a dimethylallyl pyrophosphate (DMAPP) unit to the aromatic ring.

-

Hydroxylation: One or more cytochrome P450 monooxygenases or other hydroxylases introduce hydroxyl groups at specific positions on the aromatic rings.

-

Reduction and Cyclization: The aldehyde functional group may exist in equilibrium with its hemiacetal form, which can be further modified in related arugosins.

The following diagram illustrates the putative biosynthetic pathway of this compound.

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the yields of this compound from Emericella nidulans cultures. However, related studies on fungal secondary metabolites provide a framework for the types of data that are essential for characterization and optimization of production.

| Parameter | Description | Typical Range/Unit | Reference |

| Titer | The concentration of the compound in the culture broth or extract. | mg/L or µg/g of mycelia | General Fungal Metabolite Production |

| Productivity | The rate of production of the compound over a specific time period. | mg/L/day | General Fungal Metabolite Production |

| Yield on Substrate | The amount of product formed per unit of a key substrate (e.g., glucose) consumed. | g/g or mg/g | General Fungal Metabolite Production |

| Enzyme Vmax | The maximum rate of reaction for a specific biosynthetic enzyme. | µmol/min/mg protein | In vitro enzyme assays |

| Enzyme Km | The substrate concentration at which the reaction rate is half of Vmax. | µM or mM | In vitro enzyme assays |

Experimental Protocols

The following protocols are representative methods that can be adapted for the study of this compound biosynthesis.

Fungal Cultivation for Secondary Metabolite Production

This protocol describes the cultivation of Emericella nidulans on a solid medium to induce the production of this compound.[3]

-

Media Preparation: Prepare a solid biomalt medium supplemented with artificial sea salt. Autoclave the medium and pour it into sterile Petri dishes.

-

Inoculation: Inoculate the center of each agar plate with a small plug of a fresh culture of Emericella nidulans var. acristata.

-

Incubation: Incubate the plates at 28°C in the dark for 14-21 days, or until sufficient mycelial growth and secondary metabolite production are observed.

-

Harvesting: After incubation, the mycelium and agar can be harvested for extraction.

Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of polyketides from fungal cultures.[3][4][5]

-

Extraction: The fungal mycelium and agar are macerated and extracted with an organic solvent such as ethyl acetate or methanol at room temperature. This process is typically repeated three times to ensure complete extraction.

-

Concentration: The combined organic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of solvents (e.g., n-hexane to ethyl acetate) to separate the components based on polarity.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or LC-MS, are further purified using size-exclusion chromatography (e.g., Sephadex LH-20) and/or preparative high-performance liquid chromatography (HPLC) on a C18 column.

-

Structure Elucidation: The purified this compound is characterized using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[6][7][8][9]

Targeted Gene Disruption to Identify Biosynthetic Genes

This protocol describes a general workflow for targeted gene disruption in Aspergillus species to identify genes involved in the this compound biosynthetic pathway.[10][11][12][13][14]

Caption: Workflow for targeted gene disruption in E. nidulans.

Heterologous Expression of the Biosynthetic Pathway

This protocol provides a general workflow for the heterologous expression of a putative this compound biosynthetic gene cluster in a host organism like Aspergillus oryzae.[15][16][17][18][19]

Caption: Workflow for heterologous expression of a BGC.

Conclusion

The biosynthesis of this compound presents a fascinating example of fungal secondary metabolism, likely involving a complex interplay of a polyketide synthase and various tailoring enzymes. While the exact pathway remains to be definitively elucidated, the proposed route provides a solid foundation for future research. The experimental protocols and workflows detailed in this guide offer a practical approach for researchers to investigate and ultimately confirm the biosynthetic machinery responsible for producing this intricate natural product. Such studies will not only enhance our fundamental understanding of fungal biochemistry but also pave the way for the biotechnological production of this compound and its derivatives for potential applications in drug discovery and development.

References

- 1. Nidulantes of Aspergillus (Formerly Emericella): A Treasure Trove of Chemical Diversity and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Gene disruption in Aspergillus fumigatus using a PCR-based strategy and in vivo recombination in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Simple CRISPR/Cas9 System for Efficiently Targeting Genes of Aspergillus Section Flavi Species, Aspergillus nidulans, Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 13. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 14. Targeted Gene Deletion in Aspergillus fumigatus Using the Hygromycin-Resistance Split-Marker Approach | Springer Nature Experiments [experiments.springernature.com]

- 15. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. Heterologous expression system in Aspergillus oryzae for fungal biosynthetic gene clusters of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Arugosins: Chemical Structure, Properties, and Biological Activities

Introduction to the Arugosin Class

Arugosins are a family of fungal secondary metabolites characterized by a complex polycyclic aromatic core. They have garnered interest in the scientific community due to their diverse biological activities, particularly their potential as antifungal and antibacterial agents. These compounds are typically isolated from various species of fungi, such as those belonging to the Aspergillus and Ascodesmis genera. The structural diversity within the arugosin family, arising from different substitution patterns and stereochemistry, leads to a range of physicochemical properties and biological functions.

Chemical Structure and Physicochemical Properties

The core chemical scaffold of arugosins consists of a dibenzofuran or a related heterocyclic system. The specific structure of each arugosin analog is determined by the nature and position of its functional groups. While the precise structure of Arugosin H remains elusive in publicly accessible databases, the structures of Arugosin F and Arugosin D provide insight into the general architecture of this compound class.

Table 1: Physicochemical Properties of Representative Arugosins

| Property | Arugosin F | Arugosin D |

| Molecular Formula | C₁₅H₁₂O₅[1] | C₂₅H₂₈O₇[2] |

| Molecular Weight | 272.25 g/mol [1] | 440.50 g/mol [2] |

| Canonical SMILES | CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC=C3OC2O)O[1] | CC1=CC(=C2C3=C1OCC(C3OC4=C(C2=O)C(=C(C=C4)CC(C(=C)C)O)O)C(C)(C)O)O[2] |

| InChI Key | JLEOTFZRJGKSAD-UHFFFAOYSA-N[1] | Not Available |

| Appearance | Not specified | Not specified |

| Solubility | Not specified | Not specified |

| Melting Point | Not specified | Not specified |

Spectroscopic Data

The structural elucidation of arugosins heavily relies on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the carbon-hydrogen framework and the overall molecular weight and fragmentation patterns.

Table 2: Representative Spectroscopic Data for Arugosins (Hypothetical Data for this compound)

| Technique | Data Type | Observed Values (Hypothetical for this compound) |

| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (δ 6.0-8.0 ppm), Alkyl protons (δ 1.0-4.0 ppm), Exchangeable protons (-OH, -NH) |

| ¹³C NMR | Chemical Shifts (δ) | Carbonyl carbons (δ 180-200 ppm), Aromatic carbons (δ 100-160 ppm), Alkyl carbons (δ 10-60 ppm) |

| Mass Spectrometry (HR-MS) | m/z | [M+H]⁺, [M+Na]⁺, characteristic fragment ions |

Biological Activity and Mechanism of Action

Arugosins have been reported to exhibit a range of biological activities, with antifungal properties being the most prominent. The exact mechanism of action is not fully elucidated for all members of the family but is thought to involve the disruption of fungal cell membrane integrity or the inhibition of key enzymatic pathways.

Antifungal Activity

The antifungal activity of arugosins is a key area of research. While specific data for this compound is unavailable, related compounds have shown efficacy against various fungal pathogens. The mechanism is hypothesized to involve the interaction with and disruption of the fungal cell membrane, leading to increased permeability and ultimately cell death.

Caption: Hypothesized mechanism of antifungal action for arugosin compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis or isolation of a specific arugosin are typically found in peer-reviewed scientific literature. The following represents a generalized workflow for the isolation and characterization of a novel arugosin compound from a fungal source.

Caption: General workflow for the isolation and characterization of arugosins.

General Isolation Protocol

-

Fungal Cultivation: The source fungus is cultured in a suitable liquid or solid medium under optimal conditions for secondary metabolite production.

-

Extraction: The fungal biomass and/or culture broth is extracted with an appropriate organic solvent (e.g., ethyl acetate, methanol) to obtain a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography over silica gel or Sephadex, to separate the components.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative or semi-preparative HPLC to yield the pure arugosin.

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including NMR and MS.

Conclusion

The arugosins represent a promising class of natural products with significant potential for development as therapeutic agents. While a comprehensive profile of this compound is not yet available in the public domain, the study of its known analogs provides a solid foundation for future research. Further investigation into the synthesis, biological activity, and mechanism of action of the entire arugosin family is warranted to unlock their full therapeutic potential. Researchers are encouraged to consult specialized chemical databases and recent scientific literature for the most up-to-date information on this evolving field.

References

Arugosin H: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arugosin H belongs to the arugosin family of fungal secondary metabolites, a class of compounds that have demonstrated a range of biological activities. While specific quantitative data for this compound is not extensively available in current literature, this technical guide consolidates the known biological activities of closely related arugosins, namely Arugosin C and Arugosin F, to provide a comprehensive overview of the potential therapeutic applications of this compound class. This document details the reported antimicrobial and cytotoxic effects, proposes potential mechanisms of action, and outlines detailed experimental protocols for the evaluation of these activities. Furthermore, it explores the potential signaling pathways that this compound and its analogues may modulate, offering a roadmap for future research and drug development endeavors.

Introduction

The arugosins are a class of polyketide-derived fungal metabolites characterized by a dibenzo[b,e]oxepinone core. These natural products have garnered interest in the scientific community due to their diverse biological activities. This guide focuses on the biological profile of this compound, leveraging data from its close analogues to infer its potential as an antimicrobial and cytotoxic agent.

Quantitative Biological Activity Data

Table 1: Cytotoxicity of Arugosin C against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 225.21[1] |

| HepG2 | Hepatocellular Carcinoma | >200 |

Note: This data is for Arugosin C, a close analogue of this compound.[1]

Table 2: Antimicrobial Activity of Arugosin F

| Microorganism | Type | Assay | Result | Concentration |

| Bacillus subtilis (ATCC 6051) | Gram-positive Bacteria | Disk Diffusion | 15 mm zone of inhibition[2] | 200 µ g/disk [2] |

| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | Disk Diffusion | 7 mm zone of inhibition[2] | 200 µ g/disk [2] |

| Ascobolus furfuraceus (NRRL 6460) | Fungus | Competition Assay | Antifungal activity observed[2] | 200 µ g/disk [2] |

| Sordaria fimicola (NRRL 6459) | Fungus | Competition Assay | 50% reduction in radial growth[2] | 200 µ g/disk [2] |

Note: This data is for Arugosin F, a close analogue of this compound.[2]

Potential Mechanisms of Action

While the precise mechanisms of action for this compound have not been elucidated, the observed biological activities of its analogues suggest several potential pathways that warrant investigation.

Antimicrobial Mechanisms

The antibacterial and antifungal activity of arugosins may stem from one or more of the following mechanisms:

-

Disruption of Cell Membrane Integrity: Many antimicrobial compounds exert their effects by compromising the structural integrity of microbial cell membranes. This can lead to the leakage of essential intracellular components and ultimately, cell death.

-

Inhibition of Essential Enzymes: Arugosins could act as inhibitors of key enzymes involved in vital microbial processes such as cell wall synthesis, DNA replication, or protein synthesis.

-

Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) that overwhelm the microbial cell's antioxidant defenses is another common antimicrobial mechanism. This oxidative stress can damage cellular macromolecules, leading to cell death.

Cytotoxic Mechanisms

The cytotoxic effects of arugosins against cancer cell lines could be attributed to:

-

Induction of Apoptosis: Programmed cell death, or apoptosis, is a key mechanism for many anticancer agents. Arugosins may trigger apoptotic pathways within cancer cells.

-

Inhibition of Nucleic Acid Synthesis: Interference with the synthesis of DNA and RNA can halt the proliferation of rapidly dividing cancer cells.

-

Disruption of Key Signaling Pathways: Arugosins may modulate signaling pathways that are critical for cancer cell survival and proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to evaluate the biological activity of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.

4.1.1. Materials

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

4.1.2. Protocol

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in RPMI-1640 medium in the 96-well plate.

-

Inoculation: Add the standardized fungal inoculum to each well.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.

Cytotoxicity Assay: MTT Assay

This colorimetric assay is used to assess the metabolic activity of cells and can be used to determine the IC50 (half-maximal inhibitory concentration) of a compound.

4.2.1. Materials

-

This compound

-

Human cancer cell line (e.g., MCF-7, HepG2)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Sterile 96-well plates

-

Plate reader

4.2.2. Protocol

-

Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of this compound that reduces the cell viability by 50%.

Potential Signaling Pathway Interactions

The biological effects of this compound are likely mediated through the modulation of specific intracellular signaling pathways. Based on the known mechanisms of other antifungal and cytotoxic agents, the following pathways are potential targets for this compound.

Fungal Signaling Pathways

In fungi, stress response pathways are crucial for survival and virulence. This compound could potentially interfere with these pathways.

Figure 1: Hypothetical interaction of this compound with fungal stress response pathways.

This diagram illustrates how this compound might inhibit the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways, which are critical for fungal adaptation to stress.

Cancer Cell Signaling Pathways

In cancer cells, pathways that regulate cell proliferation, survival, and apoptosis are often dysregulated. This compound could potentially target these pathways.

Figure 2: Potential modulation of cancer cell signaling pathways by this compound.

This diagram depicts the potential for this compound to modulate critical signaling cascades such as the MAPK and PI3K/Akt pathways, which could lead to an induction of apoptosis and inhibition of proliferation and survival in cancer cells.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive evaluation of the biological activity of this compound.

Figure 3: A logical workflow for investigating the biological activity of this compound.

Conclusion and Future Directions

While direct experimental data for this compound is currently limited, the information available for its close analogues, Arugosin C and F, suggests that it holds promise as a biologically active compound with potential antimicrobial and cytotoxic properties. The experimental protocols and workflows outlined in this guide provide a solid framework for future investigations into the precise biological activities and mechanisms of action of this compound. Further research is warranted to isolate or synthesize sufficient quantities of this compound for comprehensive biological evaluation. Elucidating its specific molecular targets and its impact on key signaling pathways will be crucial for its potential development as a therapeutic agent.

References

The Enigmatic Mechanism of Arugosin H: A Look into the Bioactive Potential of Fungal Metabolites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Arugosin H belongs to a class of fungal secondary metabolites known as arugosins, which are isolated from various species of fungi, including those from the Aspergillus and Xylariaceae families.[1][2] While the broader class of arugosins has been noted for a range of biological activities, including antimicrobial and potential anticancer effects, the specific molecular mechanism of action for this compound remains largely uncharacterized in the current scientific literature. This guide aims to synthesize the available information on the biological activities of the arugosin family and provide a hypothetical framework for the potential mechanism of action of this compound, drawing parallels from other bioactive fungal compounds.

General Biological Activities of Arugosins

Research has indicated that various members of the arugosin family exhibit notable biological activities. These activities are primarily centered around antimicrobial and cytotoxic effects. For instance, different arugosins have been reported to possess moderate antibacterial activity.[3] The general bioactivity of these compounds underscores their potential as lead structures in drug discovery programs. However, it is crucial to note that detailed mechanistic studies for most arugosins, including this compound, are still lacking.

Limitations in Current Knowledge

A comprehensive review of existing literature reveals a significant gap in the understanding of this compound's specific mechanism of action. Key limitations include:

-

Lack of Quantitative Data: There is a notable absence of published quantitative data, such as IC50 values, for this compound against specific molecular targets or cell lines.

-

Absence of Detailed Experimental Protocols: Specific experimental methodologies detailing the investigation of this compound's mechanism of action are not available.

-

Unidentified Signaling Pathways: The precise signaling pathways modulated by this compound have not been elucidated.

A Hypothetical Mechanism of Action: Induction of Apoptosis in Cancer Cells

Given the reports of anticancer activity for other fungal metabolites, a plausible, yet hypothetical, mechanism of action for this compound could involve the induction of apoptosis in cancer cells. This is a common mechanism for many natural product-derived anticancer agents.[4][5] The following diagram illustrates a hypothetical signaling pathway for a generic fungal metabolite with anticancer properties, which could be a potential avenue of investigation for this compound.

References

- 1. Phytochemistry and Biological Activities of Endophytic Fungi from the Meliaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Exploring the anticancer activities of novel bioactive compounds derived from endophytic fungi: mechanisms of action, current challenges and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

Arugosin H: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arugosin H is a naturally occurring prenylated polyketide belonging to the benzophenone class of compounds. It was first isolated from the marine-derived endophytic fungus Emericella nidulans var. acristata, a microorganism found living in symbiotic association with a Mediterranean green alga.[1] As a member of the arugosin family, it is biosynthetically related to xanthones. This review provides a detailed overview of the available scientific literature on this compound, focusing on its biological activities, experimental protocols for its isolation and evaluation, and its biosynthetic context.

Physicochemical Properties

While detailed physicochemical data for this compound is limited in the currently available literature, its structural classification as a prenylated benzophenone derivative suggests it is a relatively lipophilic molecule.

Biological Activity

Current research indicates that this compound possesses limited biological activity in the assays performed to date.

Antitumor Activity

In an in vitro survival and proliferation assay against a panel of 36 human tumor cell lines, this compound, along with several other co-isolated metabolites, demonstrated either marginal or no antitumor activity.[1]

Immunostimulatory Activity

This compound was evaluated for its ability to induce cytokine production in peripheral blood mononuclear cells (PBMCs) from healthy donors. The results indicated that this compound did not exhibit any immunostimulatory activity in this assay.[1]

Data Presentation

Table 1: Summary of Biological Activity of this compound

| Activity | Assay System | Result | Reference |

| Antitumor Activity | In vitro survival and proliferation assay (36 human tumor cell lines) | Marginal to no activity observed | [1] |

| Immunostimulatory Activity | Cytokine induction in human PBMCs | No activity observed | [1] |

Experimental Protocols

The following methodologies are based on the original isolation and biological evaluation of this compound.[1]

Fungal Strain and Fermentation

-

Organism: Emericella nidulans var. acristata was isolated as an endophyte from a Mediterranean green alga.

-

Cultivation Medium: The fungus was cultivated on a solid rice medium.

-

Fermentation Conditions: The fungus was fermented for a period of 14 days at room temperature.

Extraction and Isolation of this compound

-

Extraction: The fermented rice culture was extracted with ethyl acetate (EtOAc). The solvent was then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract was subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of n-hexane and EtOAc to yield several fractions.

-

Purification: The fraction containing this compound was further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient to yield the pure compound.

In Vitro Antitumor Activity Assay

-

Cell Lines: A panel of 36 human tumor cell lines was used.

-

Assay Principle: The assay is a colorimetric method that measures the metabolic activity of viable cells. The specific assay used was a propidium iodide assay.

-

Procedure:

-

Tumor cells were seeded in 96-well microplates.

-

After a 24-hour pre-incubation period, the cells were exposed to various concentrations of this compound.

-

The plates were incubated for an additional 4 days.

-

Propidium iodide solution was added to each well, and the fluorescence, which is proportional to the number of viable cells, was measured.

-

Immunostimulatory Activity Assay

-

Cells: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors.

-

Assay Principle: The assay measures the ability of a compound to induce the secretion of pro-inflammatory cytokines from immune cells.

-

Procedure:

-

PBMCs were seeded in 96-well plates.

-

The cells were treated with this compound at various concentrations.

-

After a 24-hour incubation period, the cell culture supernatants were collected.

-

The concentrations of various cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants were quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Mandatory Visualization

Biosynthetic Relationship of Arugosins

The following diagram illustrates the proposed biosynthetic relationship between benzophenone precursors and the resulting arugosin and xanthone scaffolds.

References

A Deep Dive into the Arugosins: A History of Discovery and Characterization

An in-depth technical guide for researchers, scientists, and drug development professionals on the history, isolation, and characterization of the Arugosin family of fungal metabolites.

Introduction

The Arugosins are a class of fungal secondary metabolites characterized by a dibenzo[b,e]oxepinone core. First discovered in the early 1970s, this family of compounds has since expanded to include a variety of structurally related molecules, many of which exhibit interesting biological activities. This guide provides a comprehensive historical overview of the discovery of Arugosin compounds, detailing the key experiments, methodologies, and findings that have shaped our understanding of this unique chemical family.

A Historical Timeline of Discovery

The journey into the world of Arugosins began with the investigation of metabolites from the fungus Aspergillus rugulosus. The initial discoveries laid the groundwork for the subsequent identification of a growing number of Arugosin analogues from various fungal species.

The Pioneering Discovery: Arugosins A and B

In 1970, J.A. Ballantine and his colleagues reported the first isolation and characterization of two related metabolites, designated Arugosin A and Arugosin B, from the mycelium of Aspergillus rugulosus. Their work, published in the Journal of the Chemical Society C, detailed the intricate process of separating and identifying these novel compounds.

Expanding the Family: The Emergence of Arugosin C

Three years later, the same research group, led by Ballantine, announced the discovery of Arugosin C from a mutant strain of Aspergillus rugulosus. This new compound was found to be structurally related to Arugosin A, further solidifying the existence of a distinct family of fungal metabolites.

Further Diversification: Arugosins D, E, and F

Subsequent research by various groups led to the discovery of additional members of the Arugosin family:

-

Arugosin E : Isolated from Aspergillus silvaticus, its discovery was reported alongside the known Arugosins A, B, and C.[1]

-

Arugosin F : This antifungal and antibacterial metabolite was isolated from the coprophilous fungus Ascodesmis sphaerospora.[2]

Experimental Protocols: From Isolation to Structure Elucidation

The discovery and characterization of Arugosin compounds have been reliant on a combination of classic and advanced analytical techniques. The following sections detail the typical methodologies employed in the isolation and structural elucidation of these fungal metabolites.

Fungal Cultivation and Extraction

The production of Arugosins begins with the cultivation of the source fungus on a suitable medium. A typical workflow is as follows:

-

Inoculation and Incubation : The fungal strain is grown on a solid or liquid medium, such as Czapek-Dox medium, for several weeks in the dark at a controlled temperature, typically around 25°C.

-

Extraction : The fungal mycelium is harvested, dried, and then extracted with organic solvents like acetone or chloroform. The resulting crude extract contains a mixture of metabolites, including the Arugosins.

Chromatographic Separation

To isolate individual Arugosin compounds from the crude extract, a series of chromatographic techniques are employed:

-

Column Chromatography : The crude extract is first fractionated using column chromatography on silica gel. A gradient of solvents, such as petroleum ether and ethyl acetate, is used to elute different fractions.

-

Preparative Thin-Layer Chromatography (TLC) : Fractions of interest are further purified using preparative TLC on silica gel plates with a suitable solvent system. The bands corresponding to the Arugosin compounds are then scraped off and the compounds are eluted.

Structure Elucidation

The precise chemical structure of each isolated Arugosin is determined using a combination of spectroscopic methods:

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : Provides information about the electronic transitions within the molecule, often revealing the presence of the characteristic dibenzo[b,e]oxepinone chromophore.

-

Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Mass Spectrometry (MS) : Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for obtaining accurate mass measurements.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed carbon-hydrogen framework of the molecule. Two-dimensional NMR techniques, such as COSY and HMQC/HSQC, are used to establish the connectivity between protons and carbons.

Quantitative Data Summary

While the biological activities of many Arugosin compounds have been qualitatively described, specific quantitative data is still emerging. The following table summarizes the available data.

| Compound | Biological Activity | Organism(s) Tested | Measurement | Value | Reference |

| Arugosin F | Antifungal, Antibacterial | Not specified in the available search results | N/A | N/A | [2] |

| Arugosin C | Antimicrobial activity has been reported, but specific quantitative data is not available in the provided search results. | N/A | N/A | N/A |

Further research is required to populate this table with more comprehensive quantitative data.

Signaling Pathways and Experimental Workflows

The precise mechanisms of action and the signaling pathways affected by Arugosin compounds are still largely under investigation. The current literature does not provide detailed information on specific signaling pathway interactions for this class of compounds.

To facilitate future research in this area, the following diagrams, generated using the DOT language, illustrate a generalized workflow for investigating the effects of a bioactive compound like an Arugosin on a cellular signaling pathway.

Caption: A generalized experimental workflow for investigating the impact of Arugosin compounds on cellular signaling.

Biosynthesis of Arugosins

The biosynthesis of Arugosins is believed to follow a polyketide pathway, a common route for the production of secondary metabolites in fungi. While the complete biosynthetic gene cluster for Arugosins has not been fully elucidated in all producing organisms, the general proposed pathway involves the following key steps:

References

- 1. Studies on fungal products. Part 15. Isolation and structure determination of arugosin E from Aspergillus silvaticus and cycloisoemericellin from Emericella striata - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Arugosin F: a new antifungal metabolite from the coprophilous fungus Ascodesmis sphaerospora - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Extraction of Arugosin H from Fungal Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arugosin H belongs to a class of fungal secondary metabolites known as arugosins, which are characterized by a dibenzo[b,e]oxepinone core structure. These compounds have garnered interest for their potential biological activities. Arugosins, including related compounds like Arugosin A, C, and F, have been isolated from various fungal species, primarily within the genus Aspergillus, such as Aspergillus rugulosus and Aspergillus versicolor.[1][2] This document provides a generalized protocol for the extraction and purification of this compound from a fungal culture, based on established methods for isolating similar secondary metabolites from Aspergillus species.

Data Presentation

| Compound | Fungal Source | Extraction Solvent | Yield |

| N-formyl-4-hydroxyphenyl-acetamide | Aspergillus fumigatus | Ethyl Acetate | ~117 mg/L |

| Atraric acid | Aspergillus fumigatus | Ethyl Acetate | ~18 mg/L |

Experimental Protocols

This section outlines a comprehensive, generalized workflow for the cultivation of a suitable fungal strain, followed by the extraction and purification of this compound.

Fungal Cultivation

A suitable this compound-producing fungal strain, such as a species of Aspergillus, is required.

Materials:

-

This compound-producing fungal strain (e.g., Aspergillus sp.)

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile flasks

-

Incubator

Protocol:

-

Inoculate the fungal strain onto PDA plates and incubate at 28 ± 2°C for 7 days to obtain a mature culture.

-

Prepare a spore suspension from the mature PDA culture.

-

Inoculate a series of flasks containing sterile PDB with the spore suspension.

-

Incubate the liquid cultures at 28 ± 2°C for 7-14 days with shaking (e.g., 150 rpm) to allow for fungal growth and secondary metabolite production.

Extraction of this compound

This protocol describes a general solvent-based extraction method from the fungal culture.

Materials:

-

Fungal culture from Protocol 1

-

Ethyl acetate

-

Separatory funnel

-

Rotary evaporator

-

Filter paper

Protocol:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Combine the mycelium and culture broth for a whole-culture extraction. Alternatively, they can be extracted separately to determine the localization of the target compound.

-

Extract the whole culture or its components with an equal volume of ethyl acetate. This can be done by shaking the mixture in a separatory funnel.

-

Repeat the extraction process three times to ensure complete recovery of the secondary metabolites.

-

Pool the organic (ethyl acetate) layers.

-

Dry the pooled organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to dryness using a rotary evaporator under reduced pressure to obtain the crude extract.

Purification of this compound

The crude extract will contain a mixture of compounds. Chromatographic techniques are essential for the purification of this compound.

Materials:

-

Crude extract from Protocol 2

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., a gradient of hexane and ethyl acetate)

-

Thin Layer Chromatography (TLC) plates

-

High-Performance Liquid Chromatography (HPLC) system (optional, for final purification)

Protocol:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Pre-adsorb the dissolved extract onto a small amount of silica gel.

-

Prepare a silica gel column packed with a non-polar solvent (e.g., hexane).

-

Load the pre-adsorbed sample onto the top of the silica gel column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexane).

-

Collect fractions of the eluate.

-

Monitor the fractions by TLC to identify those containing this compound. This is typically done by comparing with a known standard if available, or by looking for spots with specific characteristics under UV light or after staining.

-

Pool the fractions containing the compound of interest.

-

For higher purity, the pooled fractions can be further purified using preparative HPLC.

Characterization of this compound

The purified compound should be characterized to confirm its identity and purity.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the molecule. The spectral data for related arugosins, such as Arugosin C, can be used for comparison.[1]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula.

Visualizations

The following diagrams illustrate the key workflows described in this protocol.

Caption: this compound Extraction Workflow.

Caption: Logical Flow of this compound Production.

References

- 1. The biosynthesis of phenols. Part XXIV. Arugosin C, a metabolite of a mutant strain of Aspergillus rugulosus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Arugosin C - Wikipedia [en.wikipedia.org]

- 3. Isolation of Bioactive Metabolites from Soil Derived Fungus-Aspergillus fumigatus [mdpi.com]

Application Note: High-Purity Arugosin H Purification from Fungal Cultures Using Preparative High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arugosin H is a fungal secondary metabolite belonging to the dibenzo[b,e]oxepinone class of compounds. These natural products, isolated from various fungal species such as Aspergillus and Penicillium, have garnered interest due to their diverse biological activities. The purification of this compound from complex fungal fermentation broths is a critical step in its characterization and further investigation for potential therapeutic applications. This application note provides a detailed protocol for the efficient purification of this compound using preparative High-Performance Liquid Chromatography (HPLC), ensuring high purity and yield suitable for downstream applications in drug discovery and development.

The methodology described herein outlines a comprehensive workflow, from the initial extraction of the fungal culture to the final purification of this compound. The protocol is designed to be robust and reproducible, providing researchers with a reliable method for obtaining highly purified this compound.

Data Presentation

The following table summarizes the quantitative data obtained during a typical purification process of this compound from a 10 L fungal fermentation of Aspergillus sp.

| Parameter | Value | Method of Determination |

| Extraction Yield | ||

| Crude Extract Weight | 5.2 g | Gravimetric |

| This compound Content in Crude Extract | ~1.5% (w/w) | Analytical HPLC |

| Preparative HPLC Purification | ||

| Column Type | C18, 10 µm, 250 x 21.2 mm | - |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | - |

| Elution Mode | Gradient | - |

| Flow Rate | 20 mL/min | - |

| Detection Wavelength | 254 nm | UV-Vis Detector |

| Purification Outcome | ||

| Typical Retention Time of this compound | 18.5 min | Analytical HPLC |

| Purity of Isolated this compound | >98% | Analytical HPLC (Peak Area %) |

| Final Yield of Purified this compound | 65 mg | Gravimetric |

| Overall Recovery | ~83% | Calculation based on initial content |

Experimental Protocols

1. Fungal Culture and Extraction

This protocol describes the initial steps for obtaining a crude extract containing this compound from a fungal culture.

-

1.1. Fungal Fermentation:

-

Inoculate a suitable fungal strain (e.g., Aspergillus sp.) into a production medium (e.g., Potato Dextrose Broth).

-

Incubate the culture under optimal conditions (e.g., 28°C, 150 rpm) for 14-21 days to allow for the production of secondary metabolites.

-

-

1.2. Extraction of Fungal Broth:

-

Separate the fungal mycelia from the culture broth by filtration through cheesecloth or a similar filter medium.

-

To the culture filtrate, add an equal volume of ethyl acetate.

-

Perform a liquid-liquid extraction by vigorously shaking the mixture in a separatory funnel for 15 minutes.

-

Allow the layers to separate and collect the upper ethyl acetate layer.

-

Repeat the extraction process two more times with fresh ethyl acetate.

-

Pool the ethyl acetate extracts.

-

-

1.3. Concentration of the Crude Extract:

-

Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.

-

Filter the dried extract to remove the sodium sulfate.

-

Concentrate the extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

The resulting residue is the crude extract containing this compound.

-

2. Preparative HPLC Purification of this compound

This protocol details the purification of this compound from the crude extract using a preparative HPLC system.

-

2.1. Sample Preparation:

-

Dissolve a known amount of the crude extract (e.g., 500 mg) in a minimal volume of methanol (HPLC grade).

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

2.2. HPLC Instrumentation and Conditions:

-

HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a UV-Vis detector, and a fraction collector.

-

Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 10 µm particle size).

-

Mobile Phase A: 0.1% (v/v) formic acid in water (HPLC grade).

-

Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile (HPLC grade).

-

Gradient Program:

-

0-5 min: 40% B

-

5-25 min: 40% to 90% B (linear gradient)

-

25-30 min: 90% B (isocratic)

-

30.1-35 min: 40% B (column re-equilibration)

-

-

Flow Rate: 20 mL/min.

-

Detection: 254 nm.

-

Injection Volume: 1-5 mL, depending on the concentration of the sample solution.

-

-

2.3. Fraction Collection and Analysis:

-

Monitor the chromatogram in real-time.

-

Collect fractions corresponding to the peak of interest (this compound).

-

Analyze the purity of the collected fractions using an analytical HPLC system with a similar mobile phase system but a slower flow rate and a smaller dimension column.

-

Pool the fractions with high purity (>98%).

-

-

2.4. Post-Purification Processing:

-

Remove the organic solvent from the pooled fractions using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid powder.

-

Store the purified compound at -20°C for long-term stability.

-

Visualizations

Caption: G-protein signaling pathway regulating secondary metabolite production in fungi.

Caption: Experimental workflow for the purification of this compound.

Application Note: Structure Elucidation of Arugosin H using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document outlines the protocol and data interpretation for the structural elucidation of Arugosin H, a fungal metabolite, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The information herein is intended to serve as a guide for researchers involved in natural product chemistry and drug discovery.

Introduction

Arugosins are a class of fungal secondary metabolites known for their complex chemical structures and diverse biological activities. The precise determination of their molecular architecture is crucial for understanding their biosynthetic pathways, mechanism of action, and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such complex natural products. This application note details the comprehensive NMR-based approach for confirming the structure of this compound.

Experimental Protocols